5'-Acetamido-2'-carboxy-4-dimethylamino-2-hydroxybenzophenone 5'-Acetamido-2'-carboxy-4-dimethylamino-2-hydroxybenzophenone
Brand Name: Vulcanchem
CAS No.: 166442-37-1
VCID: VC20760014
InChI: InChI=1S/C18H18N2O5/c1-10(21)19-11-4-6-13(18(24)25)15(8-11)17(23)14-7-5-12(20(2)3)9-16(14)22/h4-9,22H,1-3H3,(H,19,21)(H,24,25)
SMILES: CC(=O)NC1=CC(=C(C=C1)C(=O)O)C(=O)C2=C(C=C(C=C2)N(C)C)O
Molecular Formula: C18H18N2O5
Molecular Weight: 342.3 g/mol

5'-Acetamido-2'-carboxy-4-dimethylamino-2-hydroxybenzophenone

CAS No.: 166442-37-1

Cat. No.: VC20760014

Molecular Formula: C18H18N2O5

Molecular Weight: 342.3 g/mol

* For research use only. Not for human or veterinary use.

5'-Acetamido-2'-carboxy-4-dimethylamino-2-hydroxybenzophenone - 166442-37-1

CAS No. 166442-37-1
Molecular Formula C18H18N2O5
Molecular Weight 342.3 g/mol
IUPAC Name 4-acetamido-2-[4-(dimethylamino)-2-hydroxybenzoyl]benzoic acid
Standard InChI InChI=1S/C18H18N2O5/c1-10(21)19-11-4-6-13(18(24)25)15(8-11)17(23)14-7-5-12(20(2)3)9-16(14)22/h4-9,22H,1-3H3,(H,19,21)(H,24,25)
Standard InChI Key WCNJYYOJSXOYND-UHFFFAOYSA-N
SMILES CC(=O)NC1=CC(=C(C=C1)C(=O)O)C(=O)C2=C(C=C(C=C2)N(C)C)O
Canonical SMILES CC(=O)NC1=CC(=C(C=C1)C(=O)O)C(=O)C2=C(C=C(C=C2)N(C)C)O

The unambiguous identification of 5'-Acetamido-2'-carboxy-4-dimethylamino-2-hydroxybenzophenone is facilitated by various chemical identifiers that are recognized across chemical databases and scientific literature. These identifiers allow researchers to accurately reference and study this compound.

PropertyValue
CAS Number166442-37-1
Molecular FormulaC18H18N2O5
Molecular Weight342.3 g/mol
IUPAC Name4-acetamido-2-[4-(dimethylamino)-2-hydroxybenzoyl]benzoic acid
Standard InChIInChI=1S/C18H18N2O5/c1-10(21)19-11-4-6-13(18(24)25)15(8-11)17(23)14-7-5-12(20(2)3)9-16(14)22/h4-9,22H,1-3H3,(H,19,21)(H,24,25)
Standard InChIKeyWCNJYYOJSXOYND-UHFFFAOYSA-N
Canonical SMILESCC(=O)NC1=CC(=C(C=C1)C(=O)O)C(=O)C2=C(C=C(C=C2)N(C)C)O
PubChem Compound ID4396772

Structure and Functional Groups

The structural complexity of 5'-Acetamido-2'-carboxy-4-dimethylamino-2-hydroxybenzophenone arises from its benzophenone backbone decorated with four distinct functional groups. Understanding these structural features is essential for predicting its chemical behavior and potential applications.

The compound contains four key functional groups that define its chemical identity:

  • Acetamido group (-NHCOCH3): Located at the 5' position, this group consists of an amide bond with an acetyl substituent. The presence of this group introduces potential for hydrogen bonding interactions and may contribute to the compound's solubility properties and potential biological interactions.

  • Carboxy group (-COOH): Positioned at the 2' position, this acidic functional group can participate in acid-base reactions, salt formation, and esterification. The carboxylic acid moiety also introduces potential for hydrogen bonding and polar interactions.

  • Dimethylamino group (-N(CH3)2): Located at the 4 position, this tertiary amine functionality introduces basic properties to the molecule. It may impact the compound's solubility profile and can participate in various chemical reactions, including protonation and alkylation.

  • Hydroxy group (-OH): Found at the 2 position, this phenolic hydroxyl group can participate in hydrogen bonding and various substitution reactions. It may also exhibit acidic properties, albeit weaker than the carboxylic acid group.

The spatial arrangement of these functional groups around the benzophenone core contributes to the compound's three-dimensional structure and influences its chemical reactivity patterns.

Synthesis and Preparation

Functional GroupPotential Research Applications
AcetamidoHydrogen bonding studies, amide chemistry investigations
CarboxyAcid-base reaction studies, esterification reactions
DimethylaminoBase-catalyzed reactions, nitrogen chemistry studies
HydroxyHydrogen bonding studies, phenolic chemistry investigations
Benzophenone corePhotochemistry research, carbonyl chemistry studies

Analytical Characterization

The comprehensive characterization of 5'-Acetamido-2'-carboxy-4-dimethylamino-2-hydroxybenzophenone would involve multiple analytical techniques to confirm its structure, purity, and properties.

Nuclear Magnetic Resonance (NMR) spectroscopy would be essential for structural confirmation, with 1H-NMR revealing signals corresponding to aromatic protons, methyl protons of the acetamido and dimethylamino groups, and exchangeable protons from the hydroxy and carboxy groups. Similarly, 13C-NMR would provide information about carbonyl carbons, aromatic carbons, and methyl carbons from the functional groups.

Infrared (IR) spectroscopy would identify characteristic absorption bands for:

  • Carbonyl stretching from the benzophenone core, acetamido, and carboxy groups

  • O-H stretching from the hydroxy and carboxy groups

  • N-H stretching from the acetamido group

  • C-N stretching from the dimethylamino and acetamido groups

Mass spectrometry would confirm the molecular weight (342.3 g/mol) and provide fragmentation patterns characteristic of the compound's structure. High-performance liquid chromatography (HPLC) would be essential for assessing purity and developing analytical methods for quantification.

Chemical Reactivity

The presence of multiple functional groups in 5'-Acetamido-2'-carboxy-4-dimethylamino-2-hydroxybenzophenone suggests diverse chemical reactivity patterns that could be explored in research settings.

The compound contains both acidic (carboxy, hydroxy) and basic (dimethylamino) functional groups, which would contribute to interesting acid-base behavior. The carboxylic acid group would be expected to exhibit typical acidic properties, with potential for salt formation with bases. The dimethylamino group would introduce basic character, with potential for protonation in acidic environments.

Based on its functional groups, 5'-Acetamido-2'-carboxy-4-dimethylamino-2-hydroxybenzophenone could participate in various reactions:

  • Reactions involving the carboxy group:

    • Esterification with alcohols

    • Amide formation with amines

    • Reduction to primary alcohol

  • Reactions involving the hydroxy group:

    • Esterification with carboxylic acids or acid chlorides

    • Etherification with alkyl halides

    • Oxidation to ketone

  • Reactions involving the acetamido group:

    • Hydrolysis to primary amine

    • Reduction to secondary amine

  • Reactions involving the dimethylamino group:

    • Quaternization with alkyl halides

    • Oxidation reactions

Comparison with Related Compounds

A comparative analysis of 5'-Acetamido-2'-carboxy-4-dimethylamino-2-hydroxybenzophenone with structurally related compounds can provide insights into the unique properties conferred by its specific combination of functional groups.

Several structural analogues could be considered for comparison:

  • Benzophenone: The parent compound lacking the specialized functional groups

  • 4-Dimethylaminobenzophenone: A simpler analogue with only the dimethylamino group

  • 2-Hydroxybenzophenone: An analogue with only the hydroxy group

  • 2-Carboxybenzophenone: An analogue with only the carboxy group

The following table presents a theoretical comparison of key properties:

CompoundFunctional GroupsExpected SolubilityAcid-Base PropertiesPotential Applications
5'-Acetamido-2'-carboxy-4-dimethylamino-2-hydroxybenzophenoneAcetamido, carboxy, dimethylamino, hydroxyComplex solubility profileAmphotericResearch tool, potential pharmaceutical intermediate
BenzophenoneNone beyond the core structurePrimarily hydrophobicNeutralPhotochemistry, organic synthesis
4-DimethylaminobenzophenoneDimethylaminoModerate hydrophilicityWeakly basicDyes, photosensitizers
2-HydroxybenzophenoneHydroxyModerately hydrophobicWeakly acidicUV absorbers, sunscreens
2-CarboxybenzophenoneCarboxyIncreased hydrophilicityAcidicSynthetic intermediates

This comparative analysis highlights how the unique combination of functional groups in 5'-Acetamido-2'-carboxy-4-dimethylamino-2-hydroxybenzophenone would be expected to confer distinct chemical properties and potential applications compared to simpler benzophenone derivatives.

Future Research Directions

The complex structure of 5'-Acetamido-2'-carboxy-4-dimethylamino-2-hydroxybenzophenone presents numerous opportunities for future research across various scientific disciplines.

In synthetic methodology development, further research could focus on developing efficient synthetic routes with improved yields, exploring green chemistry approaches for preparation, and investigating catalytic methods for introducing the various functional groups.

For biological activity exploration, potential research directions include screening for biological activities across various targets, structure-activity relationship studies to identify key pharmacophores, and investigation of potential therapeutic applications.

Research AreaPotential Investigations
Synthetic MethodologyImproved synthetic routes, green chemistry approaches, catalytic methods
Biological ActivityScreening assays, structure-activity relationships, therapeutic potential
Material SciencePolymer incorporation, photochemical applications, responsive materials
Analytical ChemistryDetection methods, reference standards, spectroscopic properties

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